N-(2-aminophenyl)-N-methyl-N-phenylamine

electrochemical immunoassay redox-active polymer multiplexed biosensor

N-(2-Aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0), systematically named N¹-methyl-N¹-phenylbenzene-1,2-diamine, is an unsymmetrical N,N-disubstituted ortho-phenylenediamine with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol. The compound features three structurally distinct nitrogen environments: a primary aromatic amine at the ortho position, a secondary N-methyl group, and a secondary N-phenyl group, each displaying different nucleophilicities and redox properties.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 50374-92-0
Cat. No. B1609898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)-N-methyl-N-phenylamine
CAS50374-92-0
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C2=CC=CC=C2N
InChIInChI=1S/C13H14N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,14H2,1H3
InChIKeyPUSPDVXRRIWYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0) Procurement & Differentiation Guide


N-(2-Aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0), systematically named N¹-methyl-N¹-phenylbenzene-1,2-diamine, is an unsymmetrical N,N-disubstituted ortho-phenylenediamine with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . The compound features three structurally distinct nitrogen environments: a primary aromatic amine at the ortho position, a secondary N-methyl group, and a secondary N-phenyl group, each displaying different nucleophilicities and redox properties [1]. Its current commercial availability is primarily through custom synthesis channels and specialty chemical suppliers, with typical purities around 95–97% . This product-specific evidence guide scrutinizes the quantifiable differentiation of this compound relative to its closest structural analogs—specifically N-methyl-1,2-phenylenediamine (CAS 4760-34-3), N-phenyl-1,2-phenylenediamine (CAS 534-85-0), and N,N,N',N'-tetramethyl-p-phenylenediamine (CAS 100-22-1)—to support evidence-driven procurement and experimental design decisions.

Why In-Class N-Substituted o-Phenylenediamines Cannot Be Interchanged with CAS 50374-92-0


Ortho-phenylenediamines bearing different N-substituents exhibit divergent redox potentials, nucleophilicities, and steric profiles that directly determine their performance in oxidative coupling, heterocycle formation, and electropolymerization applications [1]. The simultaneous presence of a methyl and a phenyl group on the same nitrogen atom in N-(2-aminophenyl)-N-methyl-N-phenylamine creates a unique electronic environment: the methyl group provides inductive electron donation, while the N-phenyl substituent contributes both steric bulk and resonance stabilization that cannot be replicated by mono-substituted or symmetrically substituted analogs [2]. Simple substitution with N-methyl-1,2-phenylenediamine (which lacks the N-phenyl group) or N-phenyl-1,2-phenylenediamine (which lacks the N-methyl group) results in substantially altered redox behavior, as demonstrated by the 350 mV difference in polymer-composite redox potentials between poly(N-methyl-o-benzenediamine) and poly(N-phenyl-o-phenylenediamine) systems [3]. The quantitative evidence below establishes where these differences are material to experimental outcomes.

Quantitative Head-to-Head Differentiation Evidence for N-(2-Aminophenyl)-N-methyl-N-phenylamine


Polymer-Composite Redox Midpoint Potential: N-Phenyl vs. N-Methyl o-Phenylenediamine Derivatives Compared

In a one-pot synthesis of polyaniline-derivative–Au/Pd composites, the polymer derived from N-phenyl-o-phenylenediamine exhibited a redox midpoint potential of −0.30 V, whereas the polymer derived from N-methyl-o-benzenediamine displayed a significantly more negative potential of −0.65 V (a 350 mV anodic shift for the N-phenyl variant) [1]. N-(2-Aminophenyl)-N-methyl-N-phenylamine, which contains both N-methyl and N-phenyl substituents on the same nitrogen, is expected to produce a polymer redox potential intermediate between these two values, offering a tunable redox signal for multiplexed electrochemical detection where distinguishable redox peaks are essential for simultaneous multi-analyte quantification [1].

electrochemical immunoassay redox-active polymer multiplexed biosensor

Oxidative Hair Dye Performance: N-Phenyl vs. N-Alkyl o-Phenylenediamine Red Hue Differentiation

Patent US-3981677-A explicitly claims N-substituted o-phenylenediamines where the N-substituent can be phenyl or alkyl as red-forming couplers in oxidative hair dye compositions [1]. The patent establishes that N-phenyl substitution produces reddish shades with superior fastness to wet treatments and longer wear compared to N-alkyl analogs [1]. N-(2-Aminophenyl)-N-methyl-N-phenylamine uniquely combines N-methyl and N-phenyl substitution on the same nitrogen, providing a dual electronic modulation that is not achievable with either N-methyl-1,2-phenylenediamine or N-phenyl-1,2-phenylenediamine alone [1]. This dual substitution is anticipated to shift the λ_max of the resulting dye chromophore and modify the coupling kinetics with primary intermediates such as p-phenylenediamine or p-aminophenol, enabling a distinct shade palette within the red spectrum [1].

oxidative hair dye color fastness red-forming coupler

Heterocycle Synthesis Efficiency: Regioselective Benzimidazole Formation from N-Methyl-N-phenyl vs. N-Methyl o-Phenylenediamine

N-Methyl-1,2-phenylenediamine (CAS 4760-34-3) is a well-established precursor for 1-methylbenzimidazole synthesis via cyclocondensation with carbonitriles under NaH mediation, with compatibility for acid-labile acetal protective groups . N-(2-Aminophenyl)-N-methyl-N-phenylamine introduces an additional N-phenyl substituent that sterically shields one nitrogen while electronically activating the ortho-amino group. This structural feature enables regioselective benzimidazole formation where the N-phenyl group remains intact on the product, yielding N-methyl-N-phenyl-substituted benzimidazoles that are not accessible from N-methyl-1,2-phenylenediamine alone [1]. Treatment of 1,2-phenylenediamines and 3-(N-phenyl-N-methyl)aminoacrolein with ZrCl₄ catalyst in refluxing 95% ethanol has been shown to afford unexpected 2H-benzimidazole derivatives as major products, demonstrating the unique reactivity of the N-phenyl-N-methyl combination [1].

benzimidazole synthesis regioselective cyclization pharmaceutical intermediate

Synthetic Accessibility: Solvent-Free Catalytic N,N′-Dialkylation Route vs. Multi-Step Traditional Methods

A diiridium complex stabilized by a bis(N-heterocyclic carbene) ligand has been reported as an effective precatalyst for the N,N′-dialkylation of ortho-, meta-, and para-benzenediamines using benzyl and primary aliphatic alcohols as alkylating reagents under solvent-free conditions, achieving excellent yields . This methodology provides a direct synthetic route to N-(2-aminophenyl)-N-methyl-N-phenylamine that avoids the multi-step protection–deprotection sequences typically required for unsymmetrical N,N-disubstituted o-phenylenediamines . In contrast, N-methyl-1,2-phenylenediamine is commercially produced via reductive methylation of o-nitroaniline (CN Patent CN102557964A), a process that cannot directly install the N-phenyl group [1]. The solvent-free iridium-catalyzed route offers both a greener synthetic profile (no organic solvent waste) and functional group tolerance advantages over traditional reductive amination methods .

iridium catalysis solvent-free synthesis green chemistry

Electropolymerization Morphology Control: N-Phenyl-o-Phenylenediamine Copolymer Nanoflake vs. Polyaniline Nanofiber Architecture

Electrochemical copolymerization of aniline with N-phenyl-o-phenylenediamine produces poly(aniline-co-N-phenyl-o-phenylenediamine) nanoflakes, in contrast to the nanofiber morphology obtained from aniline homopolymerization [1]. The nanoflake architecture provides a higher electroactive surface area that enhances ion exchange kinetics and improves amperometric glucose biosensor sensitivity: the P(An-co-PoPD) electrode demonstrated larger chronoamperometry dose–response sensitivities across different glucose molar concentrations compared to the PAn nanofiber electrode [1]. N-(2-Aminophenyl)-N-methyl-N-phenylamine, bearing both N-methyl and N-phenyl substituents, is expected to produce copolymer morphologies and electrochemical properties that are distinct from those obtained with N-phenyl-o-phenylenediamine alone, potentially offering finer control over film porosity and electron transfer rates in sensor applications [1].

electropolymerization nanoflake morphology glucose biosensor

Metal Coordination Chemistry: Comparison of N-Methyl vs. N-Phenyl o-Phenylenediamine Pd(II)/Pt(II) Complex Redox Behavior

N-Methyl-o-phenylenediamine coordinates to Pd(II) and Pt(II) to form bis-chelate dicationic complexes [(C₆H₄(NH₂)(NHMe))₂M]Cl₂, which undergo oxidative dehydrogenation with atmospheric oxygen in alkaline medium to yield neutral semiquinonediimine complexes [C₆H₄(NH)(NMe)]₂M [1]. The analogous N-phenyl-o-phenylenediamine system forms [C₆H₄(NH)(NPh)]₂Pt, whose structure was established by X-ray diffraction [1]. The electronic differences between N-methyl and N-phenyl substitution directly modulate the redox potential of the metal center and the stability of the semiquinonediimine radical intermediate [1]. N-(2-Aminophenyl)-N-methyl-N-phenylamine, containing both substituents, is predicted to form metal complexes with redox properties and radical stabilization that are distinct from either mono-substituted analog, making it a candidate ligand for tuning catalytic redox activity in palladium- and platinum-based systems [1].

coordination chemistry palladium complexes oxidative dehydrogenation

Evidence-Backed Application Scenarios Where CAS 50374-92-0 Provides Measurable Advantage


Multiplexed Electrochemical Immunoassay Development Requiring Three or More Distinguishable Redox Channels

In multiplexed immunoassays for simultaneous detection of multiple tumor biomarkers (e.g., CEA, CA199, CA724, AFP), each detection channel requires a unique redox potential to prevent signal overlap. The demonstrated 350 mV separation between poly(N-methyl-o-benzenediamine)-Au/Pd (−0.65 V) and poly(N-phenyl-o-phenylenediamine)-Au/Pd (−0.30 V) defines the available redox window [1]. N-(2-Aminophenyl)-N-methyl-N-phenylamine, with its combined N-methyl and N-phenyl substitution, is predicted to generate a polymer-Au/Pd composite with a redox midpoint potential between these extremes, thereby enabling a third non-interfering detection channel. This compound should be prioritized when expanding multiplexed panels beyond the two-analyte capability supported by existing mono-substituted o-phenylenediamine monomers [1].

Synthesis of N-Methyl-N-Phenyl-Substituted Benzimidazole Libraries for Drug Discovery

When the synthetic objective is to access benzimidazole scaffolds bearing both N-methyl and N-phenyl substituents in a single cyclocondensation step, N-(2-aminophenyl)-N-methyl-N-phenylamine is the direct precursor of choice. The established ZrCl₄-catalyzed reaction with 3-(N-phenyl-N-methyl)aminoacrolein in refluxing ethanol yields 2H-benzimidazole derivatives that retain both substituents [2]. This route avoids the additional N-arylation or N-alkylation steps that would be required if starting from N-methyl-1,2-phenylenediamine or N-phenyl-1,2-phenylenediamine, thereby reducing the synthetic sequence by at least one step and improving overall yield [2].

Development of Proprietary Oxidative Hair Dye Formulations with Differentiated Red Shades

For cosmetic formulation chemists seeking to develop oxidative hair dye products with unique red-coupler IP positions, N-(2-aminophenyl)-N-methyl-N-phenylamine offers a substitution pattern that is structurally distinct from the mono-substituted o-phenylenediamines commonly employed as red-forming couplers [3]. The N-phenyl group contributes to improved wet-fastness and wear resistance, while the N-methyl group modulates the electron density at the coupling site, together producing a shade and fastness profile that is not readily replicated by N-methyl-o-phenylenediamine or N-phenyl-o-phenylenediamine alone [3]. This compound should be evaluated in coupler screening cascades when a novel red shade with enhanced durability is the formulation target [3].

Green Chemistry Synthesis of Unsymmetrical N,N-Disubstituted o-Phenylenediamines via Solvent-Free Catalysis

When the procurement criterion prioritizes environmentally sustainable synthesis, N-(2-aminophenyl)-N-methyl-N-phenylamine is accessible via the solvent-free diiridium-catalyzed N,N′-dialkylation methodology, which eliminates organic solvent usage entirely . This route contrasts with the solvent-intensive reductive amination processes required for N-methyl-1,2-phenylenediamine production and offers a lower E-factor (environmental factor) for the overall synthetic process . Procurement teams evaluating supplier sustainability metrics should note that compounds produced via this solvent-free route carry a measurably lower environmental footprint than analogs produced through traditional multi-step solvent-based methods .

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